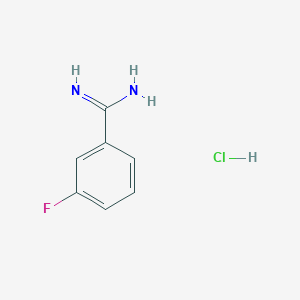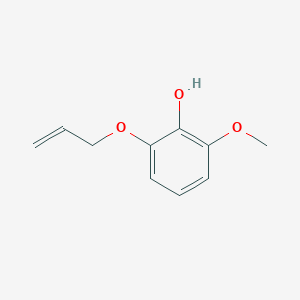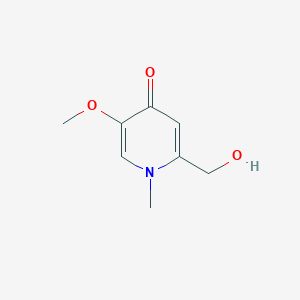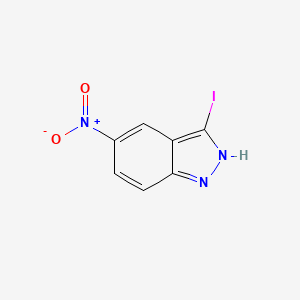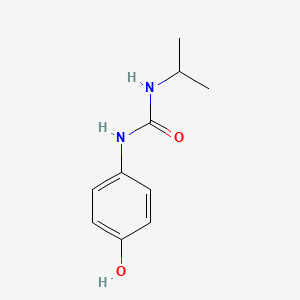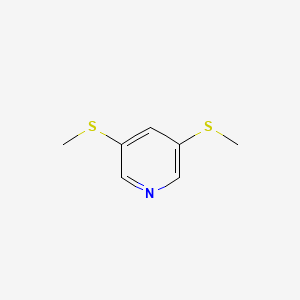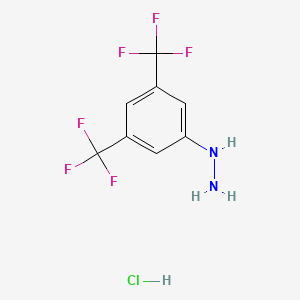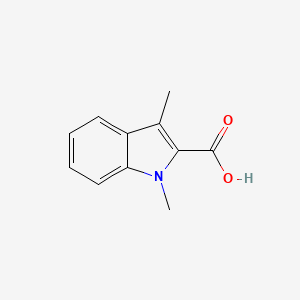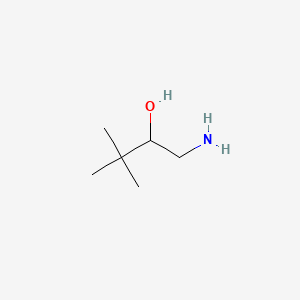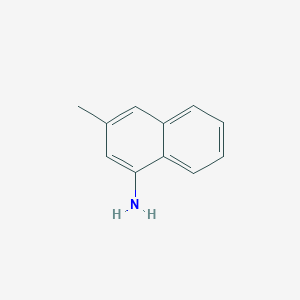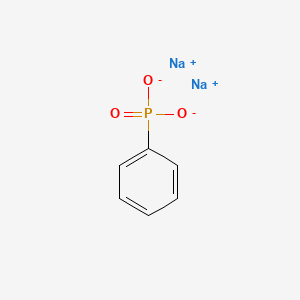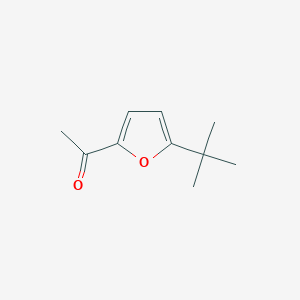![molecular formula C12H12N2 B1338597 3,5'-Dimethyl-[2,2']bipyridinyl CAS No. 4411-79-4](/img/structure/B1338597.png)
3,5'-Dimethyl-[2,2']bipyridinyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5’-Dimethyl-[2,2’]bipyridinyl is a derivative of the bipyridine family, which consists of two pyridyl rings. This compound is known for its colorless solid form and its solubility in organic solvents, while being slightly soluble in water. Bipyridines, including 3,5’-Dimethyl-[2,2’]bipyridinyl, are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5’-Dimethyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction of 2-pyridyl and substituted pyridyl reagents . This process can be catalyzed by nickel chloride hexahydrate without external ligands, resulting in high yields of the desired bipyridine derivatives . Other methods include Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, and Wurtz coupling .
Industrial Production Methods
Industrial production of 3,5’-Dimethyl-[2,2’]bipyridinyl often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Electrochemical methods and alternative pathways involving sulfur and phosphorus compounds are also explored to overcome challenges associated with traditional catalysis methods .
化学反应分析
Types of Reactions
3,5’-Dimethyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in coordination chemistry.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the bipyridine structure.
Common Reagents and Conditions
Common reagents used in these reactions include nickel chloride hexahydrate, palladium catalysts, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications .
科学研究应用
3,5’-Dimethyl-[2,2’]bipyridinyl has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other biological systems.
Medicine: Research has shown that metal complexes of bipyridine derivatives exhibit cytotoxic activity against cancer cells.
Industry: It is used in the development of photosensitizers, catalysts, and supramolecular architectures.
作用机制
The mechanism of action of 3,5’-Dimethyl-[2,2’]bipyridinyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through groove binding interactions and hydrogen bonding . The compound’s aromaticity also promotes π–π interactions, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Known for its ability to form supramolecular structures through non-covalent interactions.
1,10-Phenanthroline: Another bidentate ligand with applications in coordination chemistry and catalysis.
Uniqueness
3,5’-Dimethyl-[2,2’]bipyridinyl is unique due to its specific substitution pattern, which enhances its solubility in organic solvents and its ability to form stable metal complexes. This makes it particularly useful in applications requiring high stability and solubility.
属性
IUPAC Name |
3-methyl-2-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVLYYOGYVOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
